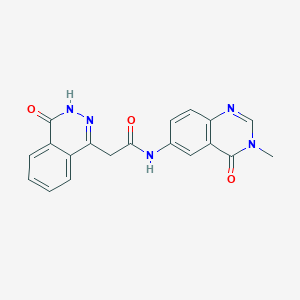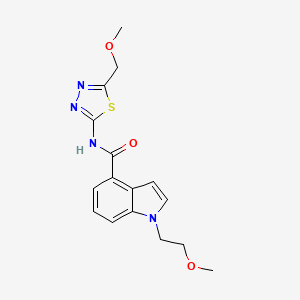![molecular formula C21H21N5OS B11012746 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11012746.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a complex heterocyclic molecule with multiple functional groups. Let’s break it down:
Benzimidazole Ring (1H-benzimidazol-2-yl): The benzimidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is found in various biologically active compounds and pharmaceuticals.
Piperidine Ring (piperidin-1-yl): Piperidine is a six-membered heterocycle with one nitrogen atom. It is commonly found in natural products and synthetic drugs.
Thiazole Ring (1H-pyrrol-1-yl): Thiazole is a five-membered heterocycle containing sulfur and nitrogen. It also appears in various bioactive molecules.
Preparation Methods
Synthetic Routes:
-
Reaction of o-Phenylenediamines with Carboxylic Acids:
- Starting with o-phenylenediamines, the compound can be synthesized by reacting them with aromatic carboxylic acids using a strong dehydrating agent (e.g., polyphosphoric acid). This yields 2-aryl benzimidazoles .
- Example: 1,3-dihydro-2H-1,3-benzimidazole-2-thione reacts with 4-fluorobenzaldehyde to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
-
Microwave-Assisted Synthesis:
Industrial Production:
The industrial-scale production methods for this compound may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed would be derivatives of the compound with altered substituents.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, antiviral, anti-inflammatory, and antitumor properties .
Coordination Chemistry: Due to its nitrogen and sulfur donors, it can form various coordination complexes .
Drug Discovery: Researchers explore its potential as a scaffold for novel drugs .
Mechanism of Action
The exact mechanism of action depends on the specific biological context. It likely interacts with molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, it’s essential to compare this compound’s structure, properties, and biological effects with related molecules.
Properties
Molecular Formula |
C21H21N5OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C21H21N5OS/c1-14-18(28-21(22-14)26-10-4-5-11-26)20(27)25-12-8-15(9-13-25)19-23-16-6-2-3-7-17(16)24-19/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,24) |
InChI Key |
FJTJSEOMHDNZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012682.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11012689.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11012693.png)
![trans-4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012703.png)

![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11012709.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11012713.png)
![trans-4-[({2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012717.png)
![1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11012730.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012738.png)
![methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11012748.png)
